molecular formula C8H9NO3 B1664076 2-Nitrophenetole CAS No. 610-67-3

2-Nitrophenetole

Cat. No.: B1664076
CAS No.: 610-67-3
M. Wt: 167.16 g/mol
InChI Key: XGLGESCVNJSAQY-UHFFFAOYSA-N
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Description

2-Nitrophenetole, also known as 1-ethoxy-2-nitrobenzene, is an organic compound with the molecular formula C8H9NO3. It is a yellow crystalline solid with a strong aromatic odor at room temperature. This compound is commonly used as an intermediate and raw material in organic synthesis, particularly in the production of dyes and pesticides .

Future Directions

The future directions for research on 2-Nitrophenetole and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Given the importance of nitrogen-based heterocycles in medicinal chemistry, there is potential for the development of new pharmaceuticals based on these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrophenetole can be synthesized through the reaction of sodium phenate with sulfoethane in ethanol, which is then heated and refluxed for 24 hours . Another method involves the reaction of p-chloronitrobenzene with ethanol in the presence of an alkali metal hydroxide and a phase transfer catalyst at temperatures ranging from 60°C to 80°C .

Industrial Production Methods: In industrial settings, the preparation of this compound typically involves the use of p-chloronitrobenzene and ethanol, with sodium hydroxide as the base and a phase transfer catalyst to facilitate the reaction. This method yields high purity and excellent yields of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrophenetole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Nitrophenetole is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Its use as an intermediate in the synthesis of dyes and pesticides highlights its importance in industrial applications .

Properties

IUPAC Name

1-ethoxy-2-nitrobenzene
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InChI

InChI=1S/C8H9NO3/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3
Source PubChem
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InChI Key

XGLGESCVNJSAQY-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
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DSSTOX Substance ID

DTXSID8060589
Record name Benzene, 1-ethoxy-2-nitro-
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Molecular Weight

167.16 g/mol
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Physical Description

Liquid; [TCI America MSDS]
Record name 2-Nitrophenetole
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CAS No.

610-67-3
Record name 1-Ethoxy-2-nitrobenzene
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Record name 2-Ethoxynitrobenzene
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Record name Benzene, 1-ethoxy-2-nitro-
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Record name 2-ETHOXYNITROBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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